molecular formula C15H13N5O5S B2858006 methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate CAS No. 702667-58-1

methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate

Cat. No.: B2858006
CAS No.: 702667-58-1
M. Wt: 375.36
InChI Key: KDDIINDOQLVNKN-UHFFFAOYSA-N
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Description

methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, hydrazino, carbonothioyl, and nicotinate

Scientific Research Applications

methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate involves multiple steps. The process typically starts with the preparation of the nicotinate ester, followed by the introduction of the hydrazino and carbonothioyl groups. The final step involves the nitration of the benzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

methyl 2-({[(3-nitrophenyl)formohydrazido]methanethioyl}amino)pyridine-3-carboxylate can be compared with similar compounds such as:

    Methyl 2-({[2-(4-nitrobenzoyl)hydrazino]carbonothioyl}amino)nicotinate: This compound has a similar structure but with a different position of the nitro group on the benzoyl ring.

    Methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate: This compound lacks the carbonothioyl group, making it less complex. The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[(3-nitrobenzoyl)amino]carbamothioylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O5S/c1-25-14(22)11-6-3-7-16-12(11)17-15(26)19-18-13(21)9-4-2-5-10(8-9)20(23)24/h2-8H,1H3,(H,18,21)(H2,16,17,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDIINDOQLVNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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